molecular formula C13H17ClN2O B12228617 [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B12228617
M. Wt: 252.74 g/mol
InChI Key: JVWRZIDJMAIJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a chloropyridine moiety attached to an octahydrocyclopenta[c]pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine to form 5-chloropyridine. This intermediate is then subjected to a series of cyclization reactions to form the octahydrocyclopenta[c]pyrrol ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines, ethers, or esters .

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have shown that modifications to the chloropyridine and octahydrocyclopenta[c]pyrrol moieties can enhance biological activity and selectivity towards specific targets .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials science fields .

Mechanism of Action

The mechanism of action of [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites, inhibiting their activity. The octahydrocyclopenta[c]pyrrol ring system can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart is its unique combination of the chloropyridine moiety with the octahydrocyclopenta[c]pyrrol ring system. This structure provides a versatile scaffold for chemical modifications, enhancing its potential for various applications in research and industry .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

[2-(5-chloropyridin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C13H17ClN2O/c14-11-3-4-12(15-6-11)16-7-10-2-1-5-13(10,8-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2

InChI Key

JVWRZIDJMAIJIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.